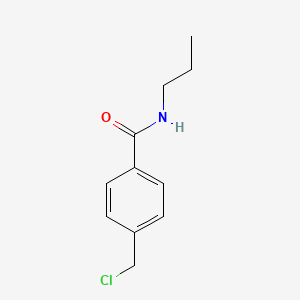

4-(chloromethyl)-N-propylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Chemical Research

The benzamide scaffold is a privileged structural motif in contemporary chemical research, primarily due to its widespread presence in biologically active compounds and functional materials. Benzamide, the simplest amide derivative of benzoic acid, is itself a naturally occurring alkaloid. wikipedia.org The versatility of the benzamide structure allows for substitutions at various positions on the phenyl ring and the amide nitrogen, leading to a vast library of derivatives with diverse properties.

In the field of medicinal chemistry, substituted benzamides are integral components of numerous therapeutic agents. wikipedia.org Research has demonstrated that compounds incorporating a benzamide core exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antibacterial, and antifungal properties. researchgate.net For instance, certain benzamide derivatives have been investigated as potent inhibitors of crucial biological targets like the c-Met kinase and cyclooxygenase-2 (COX-2) enzymes, both of which are significant in tumor progression. researchgate.net Furthermore, the benzamide framework has been successfully employed in the design of small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. nih.gov The ability of the amide group to form stable hydrogen bonds contributes significantly to the binding affinity of these molecules to their biological targets. nih.gov

Role of Chloromethyl Functionality in Synthetic Chemistry

The chloromethyl group (-CH2Cl) is a highly valuable functional group in the toolkit of synthetic organic chemistry. ontosight.aichempanda.com It consists of a methyl group where one hydrogen atom has been replaced by a chlorine atom. chempanda.com The high reactivity of this group is its defining characteristic, stemming from the electronegativity of the chlorine atom, which polarizes the carbon-chlorine bond and makes the carbon atom susceptible to attack by nucleophiles. ontosight.ai This inherent reactivity allows the chloromethyl group to serve as an effective building block for the construction of more complex molecules. ontosight.ai

In synthetic practice, the chloromethyl group is a key electrophile in a variety of chemical transformations. It readily participates in nucleophilic substitution reactions, where the chlorine atom is displaced by a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reactivity is harnessed in chloromethylation reactions, which introduce the -CH2Cl group onto an aromatic ring or other substrates. chempanda.com The resulting chloromethylated compounds are versatile intermediates. For example, chloromethyl methyl ether (MOM-Cl) is frequently used to introduce the methoxymethyl (MOM) protecting group for alcohols in multi-step syntheses. chempanda.com The utility of the chloromethyl group extends to the synthesis of pharmaceuticals and agrochemicals, where it serves as a handle for introducing specific functionalities or linking different molecular fragments. ontosight.ai

Overview of N-Propyl Substituents in Amide Systems

In amide nomenclature, the letter "N" is used as a locant to indicate that a substituent is attached to the nitrogen atom of the amide group. chemistrysteps.commasterorganicchemistry.com An N-propyl substituent, therefore, refers to a three-carbon alkyl chain (CH2CH2CH3) bonded directly to the amide nitrogen. The presence and nature of N-alkyl substituents can significantly influence the physicochemical properties of the parent amide.

The introduction of an N-propyl group can affect a molecule's polarity, lipophilicity, and steric profile. These changes, in turn, can modulate its solubility, membrane permeability, and interactions with biological macromolecules. For example, in the development of benzamide derivatives as potential antibacterial agents targeting the FtsZ protein, researchers have systematically varied the length of an N-alkoxy linker, including a propylenoxy chain, to probe the depth and topology of the protein's binding site. nih.gov The specific compound N-propylbenzamide is recognized as a metabolite in human cancer metabolism, highlighting the relevance of this particular substitution pattern in biological systems. nih.gov The IUPAC system provides clear rules for naming these structures, ensuring that substituents on the nitrogen are unambiguously identified. stackexchange.comqmul.ac.ukechemi.com

Research Gaps and Future Directions for 4-(Chloromethyl)-N-propylbenzamide

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on the constituent chemical motifs—benzamides researchgate.netnih.gov, chloromethylated aromatics ontosight.aiontosight.ai, and N-propyl amides nih.govnih.gov—their specific combination in this architecture remains largely unexplored. There is information available for the closely related analog, 4-(chloromethyl)-N-methylbenzamide, including its synthesis and basic properties. chembk.comnih.gov Additionally, data exists for the isomeric compound 4-chloro-N-propylbenzamide. sigmaaldrich.comnih.gov However, dedicated studies on the synthesis, characterization, and reactivity of this compound are conspicuously absent.

This lack of information presents a clear opportunity for future research. The logical first step would be the development of a robust synthetic route to this compound, likely involving the acylation of propylamine (B44156) with 4-(chloromethyl)benzoyl chloride. Following its synthesis, a comprehensive characterization of its structural and physicochemical properties would be essential.

The primary avenue for future investigation lies in leveraging the dual functionality of the molecule. The N-propylbenzamide core provides a scaffold with known potential for biological activity, while the reactive 4-(chloromethyl) group offers a versatile handle for synthetic elaboration. Future research could focus on:

Derivative Synthesis: Utilizing the chloromethyl group as a reactive site for nucleophilic substitution reactions to generate a library of novel derivatives. This would allow for the systematic exploration of the chemical space around the core scaffold.

Biological Screening: Evaluating this compound and its derivatives for a range of biological activities where benzamides have shown promise, such as anticancer, antimicrobial, or enzyme inhibition assays.

Materials Science Applications: Investigating the potential of this compound as a monomer or building block for the synthesis of functional polymers or materials, where the chloromethyl group can be used for polymerization or surface modification.

By addressing these research gaps, the scientific community can unlock the potential of this compound as a valuable new tool in organic synthesis and medicinal chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(chloromethyl)-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZNLYSSYNJTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloromethyl N Propylbenzamide

Direct Chloromethylation Approaches

Direct chloromethylation involves the introduction of a chloromethyl group onto the aromatic ring of N-propylbenzamide. This approach is challenging due to the directing effects of the N-propylamido group and the potential for side reactions.

Formaldehyde-Based Chloromethylation Reactions

The Blanc chloromethylation, a classic method for introducing a chloromethyl group onto an aromatic ring, utilizes formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride. korea.ac.kr The reaction proceeds via an electrophilic aromatic substitution mechanism. The acidic conditions protonate formaldehyde, generating a highly electrophilic species that is then attacked by the pi-electrons of the aromatic ring. korea.ac.krnih.gov The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding chloride in the reaction medium. korea.ac.kr

For the synthesis of 4-(chloromethyl)-N-propylbenzamide, this would involve the direct treatment of N-propylbenzamide with formaldehyde and HCl. However, the N-propylamido group is a deactivating, ortho-, para-director. This can lead to a mixture of products and may require harsh reaction conditions. A variation of this method involves the initial formation of an N-(hydroxymethyl)benzamide intermediate by reacting the parent benzamide (B126) with formaldehyde, which is then converted to the chloromethyl derivative. unite.edu.mk

Chloromethyl Ether-Mediated Chloromethylation

The use of chloromethyl alkyl ethers, such as chloromethyl methyl ether (MOM-Cl), provides an alternative for chloromethylation, particularly for deactivated aromatic compounds. korea.ac.kr These reagents are typically more reactive than the formaldehyde/HCl system. The reaction still proceeds via electrophilic aromatic substitution. For industrial applications, the in-situ generation of these ethers is often preferred to avoid handling the highly carcinogenic bis(chloromethyl) ether, which can be a byproduct of traditional chloromethylation methods. korea.ac.kr

Regioselective Chloromethylation Strategies

Achieving high regioselectivity in the chloromethylation of substituted benzamides is a significant challenge. The N-propylamido group directs electrophilic attack to the ortho and para positions. While the para-substituted product is often desired, the formation of the ortho-isomer is a common side reaction, leading to purification challenges. The choice of catalyst and reaction conditions can influence the regiochemical outcome, but obtaining a single isomer in high yield is often difficult.

Catalytic Systems for Benzylic C–H Chlorination

An alternative strategy for introducing the chloromethyl group is through the direct chlorination of a methyl group at the benzylic position. This would involve starting with N-propyl-4-methylbenzamide and selectively chlorinating the methyl group. Various catalytic systems have been developed for benzylic C–H chlorination. These methods often employ radical initiators or transition metal catalysts to achieve selective chlorination over other positions on the aromatic ring.

Amide Bond Formation Strategies

A more convergent and often higher-yielding approach to this compound involves the formation of the amide bond between a pre-functionalized benzoic acid derivative and N-propylamine.

Acylation of N-Propylamine with 4-(Chloromethyl)benzoyl Chloride

This is the most direct and widely applicable method for the synthesis of this compound. The reaction involves the nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with N-propylamine. mdpi.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), in the presence of a base to neutralize the hydrogen chloride byproduct. mdpi.com Triethylamine (B128534) is a commonly used base for this purpose. mdpi.com

The key intermediate, 4-(chloromethyl)benzoyl chloride, can be synthesized from 4-(chloromethyl)benzoic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. nih.govgoogle.com

A typical laboratory-scale synthesis is presented in the following data table:

| Reagent/Parameter | Quantity/Value |

| Starting Material | 4-(Chloromethyl)benzoyl chloride |

| Reagent | N-Propylamine |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 5 hours |

| Work-up | Aqueous wash, brine wash, drying over Na₂SO₄ |

| Purification | Recrystallization |

| Yield | High |

| Product | This compound |

This data is representative of a typical synthesis based on analogous reactions and may require optimization for specific applications. mdpi.com

Coupling Reactions Involving Carboxylic Acids and Amines

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically unfavorable process that requires the activation of the carboxylic acid component. This is typically achieved using a variety of coupling reagents that convert the carboxyl group into a more reactive intermediate in situ, which is then susceptible to nucleophilic attack by the amine.

For the synthesis of this compound from 4-(chloromethyl)benzoic acid and propylamine (B44156), several well-established coupling agents can be employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. bachem.com The reaction proceeds through the formation of a reactive O-acylisourea intermediate. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is common to suppress side reactions and minimize racemization if chiral centers are present. bachem.com

Phosphonium- and uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), represent another class of highly efficient coupling agents. These reagents are known for their high reactivity and ability to facilitate challenging couplings, although their cost and the generation of stoichiometric byproducts are notable considerations.

Table 1: Common Coupling Reagents for Amide Synthesis This table is a representative summary of common coupling agents and not based on a specific documented synthesis of this compound.

| Coupling Reagent | Abbreviation | Typical Solvent | Key Byproduct |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | DCM, THF, DMF | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | DCM, DMF, Water | Water-soluble urea (B33335) derivative |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | DMF, NMP | Hexamethylphosphoramide (HMPA) byproduct from related BOP reagent is toxic |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | HATU | DMF, NMP | Tetramethylurea |

Green Chemistry Approaches to Amide Synthesis

In response to the environmental impact of traditional chemical synthesis, which often involves hazardous reagents and generates significant waste, green chemistry principles have been increasingly applied to amide bond formation. These approaches aim to improve efficiency, reduce waste, and utilize less toxic substances.

One green strategy involves the use of catalysts instead of stoichiometric activating agents. Boric acid has been reported as a simple, inexpensive, and environmentally benign catalyst for the amidation of carboxylic acids. This method can often be performed under solvent-free conditions, where the reactants are mixed and heated directly, significantly reducing solvent waste.

Another approach utilizes silane (B1218182) coupling agents, such as tetramethoxysilane (B109134) (TMOS) or hexamethoxydisilane, in solvent-free reactions. researchgate.net These reagents react with the carboxylic acid to form a silyl (B83357) ester intermediate, which then reacts with the amine to form the amide. The byproducts are typically volatile siloxanes, simplifying product purification. researchgate.net The development of heterogeneous catalysts, which can be easily recovered and reused, is also a key area of green amide synthesis. nih.gov For instance, zinc-based boron nitride has been shown to catalyze the formation of benzimidazoles, a related class of compounds, under microwave conditions, highlighting the potential for recyclable catalysts in N-heterocycle synthesis. nih.gov Using eutectic solvents, which are mixtures of substances that are liquid at room temperature, is another innovative green technique that can serve as an alternative to traditional volatile organic solvents. rsc.org

Precursor-Based Synthetic Routes

An alternative and very common strategy for synthesizing amides like this compound involves the use of activated carboxylic acid precursors. This two-step approach first converts the carboxylic acid into a more reactive derivative, which is then reacted with the amine.

Synthesis from Halogenated Benzoic Acid Derivatives

The most prevalent precursor-based route is through the corresponding acyl chloride. For the target molecule, this involves the synthesis of 4-(chloromethyl)benzoyl chloride. This intermediate is readily prepared from 4-(chloromethyl)benzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comnih.gov The use of a catalytic amount of N,N-dimethylformamide (DMF) is common when oxalyl chloride is used. google.com

The resulting 4-(chloromethyl)benzoyl chloride is a highly reactive electrophile. It reacts readily with propylamine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion. This reaction is often carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) at cool temperatures to control the exothermic reaction.

Reaction Scheme 1: Synthesis via Acyl Chloride Intermediate

Activation: 4-(chloromethyl)benzoic acid + SOCl₂ → 4-(chloromethyl)benzoyl chloride

Coupling: 4-(chloromethyl)benzoyl chloride + CH₃CH₂CH₂NH₂ + Et₃N → this compound + Et₃N·HCl

Routes Involving 4-(Hydroxymethyl)benzoic Acid Derivatives

Synthesizing this compound can also begin from 4-(hydroxymethyl)benzoic acid. This precursor offers a different synthetic challenge, as both the hydroxyl and carboxylic acid groups can be reactive. A typical strategy involves first performing the amidation and then converting the hydroxymethyl group to a chloromethyl group.

The amidation of 4-(hydroxymethyl)benzoic acid with propylamine would proceed using the standard coupling methods described in section 2.2.2, yielding the intermediate N-propyl-4-(hydroxymethyl)benzamide. Subsequently, the benzylic alcohol of this intermediate can be converted to the corresponding chloride. Reagents like thionyl chloride or a solution of HCl in a suitable solvent can be used for this transformation. This route requires careful control of reaction conditions to avoid side reactions, such as the formation of ethers or other byproducts.

Alternatively, 4-(hydroxymethyl)benzoic acid can be converted to 4-(chloromethyl)benzoyl chloride in a multi-step process, which then follows the route described in section 2.3.1. google.com This involves chlorination of both the alcohol and carboxylic acid moieties.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purity of the final compound and its intermediates is critical. A combination of techniques is typically employed for their isolation and purification.

Following the reaction, an initial workup is usually performed. This often involves washing the organic reaction mixture with dilute acidic and basic aqueous solutions (e.g., dilute HCl and saturated NaHCO₃ solution) to remove unreacted starting materials and acidic or basic byproducts. A final wash with brine is used to remove residual water before the organic solvent is evaporated under reduced pressure.

Recrystallization is a highly effective method for purifying solid compounds like benzamides. researchgate.net The choice of solvent is crucial; the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing amides include ethanol, ethyl acetate (B1210297), and acetonitrile. researchgate.net This technique is excellent for removing small amounts of impurities and can yield highly crystalline material.

Column chromatography is a versatile technique used for purifying both the final product and its intermediates, especially when recrystallization is ineffective or when separating mixtures of similar polarity. rsc.org Silica (B1680970) gel is the most common stationary phase for normal-phase chromatography. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane (B92381) or pentane) and a more polar solvent (like ethyl acetate or dichloromethane). rsc.orgnih.gov The polarity of the eluent is optimized to achieve good separation between the desired compound and any impurities. For basic compounds like amines, adding a small amount of a competing base like triethylamine to the eluent can prevent tailing and improve separation on silica gel. biotage.com

Table 2: Common Purification Techniques This table provides a general overview of purification techniques applicable to benzamide synthesis.

| Technique | Principle | Typical Application | Notes |

|---|---|---|---|

| Aqueous Workup | Liquid-liquid extraction based on solubility and acid-base properties. | Initial removal of water-soluble impurities, unreacted acids/bases. | Standard procedure before further purification. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid final products and intermediates. researchgate.net | Can provide very high purity. Solvent selection is key. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of mixtures, purification of oils or non-crystalline solids. rsc.org | Eluent systems like Ethyl Acetate/Hexane are common. rsc.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a mobile and stationary phase. | Purity analysis and small-scale preparative purification. sielc.com | Reverse-phase (e.g., C18 column) is common for benzamides. sielc.com |

Chemical Reactivity and Transformation Pathways of 4 Chloromethyl N Propylbenzamide

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity anticipated for 4-(chloromethyl)-N-propylbenzamide involves the displacement of the chloride ion by a nucleophile. This transformation is fundamental in organic synthesis for the construction of more complex molecules.

S_N2 Reactions with Heteroatom Nucleophiles (N-, O-, S-nucleophiles)

Based on the general reactivity of benzylic halides, it is highly probable that this compound would readily undergo S_N2 reactions with a variety of heteroatom nucleophiles.

Amination Reactions

The reaction of this compound with various primary and secondary amines would be expected to yield the corresponding 4-(aminomethyl)-N-propylbenzamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. While no specific studies on this compound were identified, the amination of similar chloromethylated aromatic compounds is a common and well-established transformation in medicinal and materials chemistry.

Etherification and Esterification Reactions

Similarly, reactions with oxygen-based nucleophiles are expected to be feasible. The Williamson ether synthesis, employing alkoxides or phenoxides, would likely convert this compound into the corresponding ether derivatives. Esterification could be achieved by reacting the chloromethyl group with carboxylate salts, typically in a polar aprotic solvent.

Thiolation Reactions

Sulfur nucleophiles, such as thiols and thiophenols, are generally potent nucleophiles and would be expected to react readily with this compound to form the corresponding thioethers. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

Displacement Reactions with Carbon Nucleophiles (e.g., malonates)

The reaction of this compound with carbon nucleophiles, such as the enolate of diethyl malonate, would provide a route to introduce a carbon-carbon bond at the benzylic position. This type of alkylation is a standard method for the synthesis of substituted propanoic acid derivatives after subsequent hydrolysis and decarboxylation.

Palladium-Catalyzed Nucleophilic Dearomatization through η³-Benzylpalladium Intermediates

A more advanced and less commonly documented transformation for benzylic chlorides is their participation in palladium-catalyzed nucleophilic dearomatization reactions. This type of reaction, which has been reported for other chloromethylated aromatic systems, proceeds through the formation of a η³-benzylpalladium intermediate. This reactive species can then be attacked by a nucleophile at the aromatic ring, leading to dearomatized products. While conceptually applicable, there is currently no specific evidence in the scientific literature to confirm that this compound undergoes this transformation.

Reactions Involving the Amide Moiety

The N-propylbenzamide portion of the molecule can undergo several characteristic reactions, including hydrolysis, N-alkylation, N-acylation, and reduction.

Hydrolysis Pathways of the N-Propylbenzamide Linkage

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 4-(chloromethyl)benzoic acid and propylamine (B44156). The mechanism of acid-catalyzed hydrolysis for structurally similar compounds, such as N-alkyl-4-chlorobenzamides, has been studied. rsc.org

Under acidic conditions, the reaction is initiated by the protonation of the amide oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, leads to the formation of the corresponding carboxylic acid and amine. The rate of this hydrolysis can be influenced by the concentration of the acid and the temperature. rsc.org For instance, studies on 4-chloro-N-n-propylbenzamide have been conducted in sulfuric acid at elevated temperatures to measure the rate constants of hydrolysis. rsc.org

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products |

| Acidic | Strong acid (e.g., H₂SO₄, HCl), Water | 4-(Chloromethyl)benzoic acid, Propylamine salt |

| Basic | Strong base (e.g., NaOH, KOH), Water | 4-(Chloromethyl)benzoate salt, Propylamine |

N-Alkylation and N-Acylation Reactions

As a secondary amide, this compound can undergo substitution at the nitrogen atom.

N-Alkylation: This reaction involves the replacement of the hydrogen atom on the amide nitrogen with an alkyl group, leading to a tertiary amide. The reaction typically proceeds by first deprotonating the amide with a strong base to form an amidate anion, which then acts as a nucleophile and attacks an alkyl halide. The choice of base and solvent is crucial to avoid side reactions, such as O-alkylation. scientificupdate.com

N-Acylation: Similarly, an acyl group can be introduced at the nitrogen atom to form an imide derivative. This is typically achieved by reacting the amide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These reactions are fundamental in peptide synthesis and for the preparation of various nitrogen-containing compounds. nih.gov

Table 2: General Schemes for N-Alkylation and N-Acylation

| Transformation | Reagents | General Product Structure |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | 4-(Chloromethyl)-N-propyl-N-alkylbenzamide |

| N-Acylation | Acyl Chloride (R'-COCl), Base | N-Acyl-4-(chloromethyl)-N-propylbenzamide |

Reduction of the Amide Carbonyl Group

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-), converting the amide into a secondary amine. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction proceeds via a complex mechanism involving the formation of an aluminum-coordinated intermediate, which is then reduced to the corresponding amine. This reaction is a valuable method for synthesizing amines from readily available amides.

Table 3: Reduction of this compound

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(Chloromethyl)-N-propylbenzylamine |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is dictated by the directing effects of the two existing substituents: the 4-(chloromethyl) group and the N-propylbenzamide group.

The chloromethyl group (-CH₂Cl) is generally considered a weakly deactivating group due to the inductive effect of the chlorine atom, and it directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, substitution is directed to the positions ortho to the chloromethyl group (positions 2 and 6).

The N-propylbenzamide group (-CONHCH₂CH₂CH₃) is a deactivating group due to the electron-withdrawing nature of the carbonyl group. This deactivation is primarily through resonance, which withdraws electron density from the benzene ring, making it less susceptible to electrophilic attack. The carbonyl group directs incoming electrophiles to the meta position (positions 3 and 5).

Given that the two substituents are in a para relationship, their directing effects are cooperative. The chloromethyl group directs to positions 2 and 6, while the amide group directs to positions 3 and 5. Therefore, electrophilic substitution is expected to occur at the positions ortho to the chloromethyl group and meta to the amide group.

Nitration Studies and Regioselectivity

Nitration of the benzene ring introduces a nitro group (-NO₂) and is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Based on the directing effects of the existing substituents, the nitration of this compound is expected to yield 4-(chloromethyl)-3-nitro-N-propylbenzamide as the major product.

Table 4: Predicted Regioselectivity of Nitration

| Position of Substitution | Predicted Product | Rationale |

| 3 (or 5) | 4-(Chloromethyl)-3-nitro-N-propylbenzamide | Ortho to the weakly deactivating, ortho,para-directing -CH₂Cl group. Meta to the deactivating, meta-directing -CONH-propyl group. |

Halogenation Studies

Halogenation involves the introduction of a halogen atom (e.g., Cl, Br) onto the benzene ring. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. Similar to nitration, the regioselectivity of halogenation is governed by the directing effects of the substituents. The halogen atom is expected to add to the position ortho to the chloromethyl group.

Table 5: Predicted Regioselectivity of Halogenation

| Halogenating Agent | Predicted Major Product |

| Br₂ / FeBr₃ | 3-Bromo-4-(chloromethyl)-N-propylbenzamide |

| Cl₂ / AlCl₃ | 3-Chloro-4-(chloromethyl)-N-propylbenzamide |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For a molecule such as this compound, these reactions offer powerful methods for structural modification at two key positions: the sp³-hybridized benzylic carbon of the chloromethyl group and the sp²-hybridized carbons of the aromatic ring. The reactivity at the benzylic position is typically more accessible due to the labile carbon-chlorine bond. In contrast, reactions at the aromatic ring would necessitate a different starting material, such as one possessing a halide or triflate leaving group on the benzene ring. libretexts.orgbeilstein-journals.org

This section explores several prominent palladium- and nickel-catalyzed cross-coupling reactions, detailing their application to substrates structurally analogous to this compound.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic chemistry. nih.gov The Suzuki, Stille, Heck, and Sonogashira reactions, in particular, provide versatile pathways for creating new carbon-carbon bonds. libretexts.orgthermofisher.comorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. libretexts.org

At the Benzylic Position: The benzylic chloride of this compound can readily participate in Suzuki-Miyaura coupling. This reaction allows for the formation of diarylmethane structures, which are significant subunits in many biologically active molecules. nih.govrsc.org The reaction is typically performed in the presence of a palladium catalyst and a base, coupling the benzylic chloride with an arylboronic acid. Remarkably simple and efficient protocols have been developed, including reactions that proceed in water. nih.govrsc.org

At the Aromatic Position: For a Suzuki-Miyaura reaction to occur at the aromatic ring, a starting material like 4-bromo-N-propylbenzamide would be required. The coupling of aryl halides is a classic application of this reaction, tolerating a wide array of functional groups, including amides. rsc.orgnih.gov The synthesis of several industrially important fungicides relies on the Suzuki-Miyaura coupling of functionalized aryl chlorides. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table is generated based on data from reactions with analogous benzyl (B1604629) and aryl halides.

| Position | Coupling Partner | Catalyst / Ligand | Base | Solvent | Typical Yield | Reference |

| Benzylic | Arylboronic Acid | PdCl₂(Amphos)₂ | TMEDA (additive) | Water | High | nih.gov |

| Aromatic | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent | rsc.org |

| Aromatic | Arylboronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | Good to Excellent | nih.gov |

Stille Coupling

The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. thermofisher.comwikipedia.org It is known for its tolerance of a wide variety of functional groups. thermofisher.com

At the Benzylic Position: The benzylic chloride in this compound can serve as the electrophile in Stille couplings. This provides a pathway to couple the benzyl moiety with various organic groups (alkenyl, aryl, etc.) attached to the tin reagent. While highly versatile, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

At the Aromatic Position: A hypothetical 4-halo-N-propylbenzamide would be an excellent substrate for Stille coupling with an organostannane. libretexts.org This reaction is a powerful alternative to the Suzuki coupling for constructing biaryl systems. organic-chemistry.org Nickel-catalyzed versions of the Stille reaction have also been developed, sometimes offering different reactivity or cost advantages. nih.gov

Table 2: General Conditions for Stille Coupling This table is generated based on data from reactions with analogous electrophiles.

| Position | Coupling Partner | Catalyst / Ligand | Additive | Solvent | Typical Yield | Reference |

| Benzylic/Aryl | Organostannane | Pd(PPh₃)₄ | LiCl | THF / Dioxane | Good to Excellent | organic-chemistry.org |

| Aryl | Arylstannane | Pd(OAc)₂ / Dabco | None | DMF | High | organic-chemistry.org |

| Aryl (C-N) | Arylstannane | Ni(cod)₂ / Imidazole | CsF | Dioxane | High | nih.gov |

Heck Reaction

The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com

At the Benzylic Position: A direct, classical Heck reaction with this compound is not typical. However, Heck-type reactions involving sp³-hybridized carbons, such as benzylic halides, have been reported. These reactions often proceed through a different mechanism, potentially involving radical intermediates, and can lead to the formation of allylic products. beilstein-journals.org

At the Aromatic Position: An aryl halide derivative, such as 4-bromo-N-propylbenzamide, would be a standard substrate for the Heck reaction. organic-chemistry.org Coupling with an alkene like ethyl acrylate (B77674) in the presence of a palladium catalyst and a base would yield a cinnamic acid derivative, demonstrating the reaction's power to form new C(sp²)-C(sp²) bonds. rsc.orgnih.gov

Table 3: Typical Conditions for the Heck Reaction This table is generated based on data from reactions with analogous aryl halides.

| Position | Coupling Partner | Catalyst / Ligand | Base | Solvent | Typical Yield | Reference |

| Aromatic | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF / Acetonitrile | Good to Excellent | organic-chemistry.org |

| Aromatic | Alkene (in situ) | Pd(OAc)₂ / PPh₃ | Et₃N | [hmim]Br (Ionic Liquid) | Good | nih.gov |

Sonogashira Coupling

The Sonogashira coupling is the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is a premier method for synthesizing arylalkynes and conjugated enynes. nih.gov

At the Benzylic Position: The direct Sonogashira coupling of a benzylic chloride is not a standard transformation, as the reaction is optimized for sp²-carbon centers. However, advancements in catalysis have shown that nickel-catalyzed variants can couple non-activated alkyl halides with alkynes. wikipedia.orgorganic-chemistry.org

At the Aromatic Position: A 4-halo-N-propylbenzamide would be an ideal electrophile for Sonogashira coupling. The reaction with a terminal alkyne, such as phenylacetylene, would proceed under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base to afford the corresponding 4-(alkynyl)-N-propylbenzamide. libretexts.orgyoutube.com Copper-free versions of the Sonogashira reaction have also been extensively developed. nih.govorganic-chemistry.org

Table 4: Representative Conditions for Sonogashira Coupling This table is generated based on data from reactions with analogous aryl halides.

| Position | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield | Reference |

| Aromatic | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / Piperidine | THF / DMF | Good to Excellent | libretexts.org |

| Aromatic | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ (Cu-free) | Cs₂CO₃ | Dioxane | High | organic-chemistry.org |

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful strategy for forming carbon-carbon bonds by coupling two different electrophiles, typically in the presence of a stoichiometric reductant like manganese or zinc metal. researchgate.netresearchgate.net This approach avoids the pre-formation of sensitive organometallic reagents.

For this compound, the benzylic chloride group is an excellent substrate for this type of transformation. It can be coupled with a variety of other organic electrophiles, such as aryl halides or alkyl halides. nih.govnii.ac.jp For instance, the nickel-catalyzed reductive coupling between benzyl chlorides and vinyl bromides provides direct access to enantioenriched products containing tertiary allylic stereocenters. nih.gov Similarly, the coupling of benzyl chlorides with alkyl iodides can be achieved using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as an organic reductant, expanding the reaction's compatibility to non-amide solvents. nii.ac.jp These reactions showcase high functional group tolerance and offer a synthetically valuable route to complex molecular architectures from simple precursors. nih.govacs.org

Table 5: Examples of Nickel-Catalyzed Cross-Electrophile Coupling with Benzyl Halides This table is generated based on data from reactions with analogous benzyl halides.

| Benzyl Halide Substrate | Coupling Partner | Catalyst / Ligand | Reductant | Solvent | Product Type | Reference |

| Benzyl Chloride | Alkyl Bromide | NiBr₂·glyme / Bathophenanthroline | Zn | DMF | Alkylated Arene | nih.gov |

| Benzyl Chloride | Vinyl Bromide | NiBr₂·diglyme / Chiral Ligand | Mn | DMA | Allylic Arene | nih.gov |

| Benzyl Chloride | Aryl Halide | NiCl₂·glyme / Terpyridine | Mn | DMA | Diaryl Methane | nih.gov |

| Benzyl Chloride | Alkyl Iodide | NiBr₂·diglyme / Pyridine | TDAE | Acetonitrile | Alkylated Arene | nii.ac.jp |

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Chloromethyl N Propylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of 4-(chloromethyl)-N-propylbenzamide allows for the identification and assignment of all proton-containing functional groups. The spectrum is characterized by distinct signals for the aromatic protons, the chloromethyl group, and the N-propyl chain.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amide group are expected to resonate at a slightly different chemical shift than the protons ortho to the chloromethyl group due to their distinct electronic environments. The chloromethyl group presents as a sharp singlet, typically in the range of 4.5-4.8 ppm. The N-propyl group gives rise to three distinct signals: a triplet for the terminal methyl group (CH₃), a sextet (or multiplet) for the methylene (B1212753) group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the nitrogen atom (N-CH₂). The amide proton (N-H) often appears as a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | ~ 7.8 | Doublet | ~ 8.0 |

| Aromatic (2H) | ~ 7.4 | Doublet | ~ 8.0 |

| -CH₂Cl | ~ 4.6 | Singlet | - |

| N-CH₂- | ~ 3.3 | Triplet | ~ 7.0 |

| -CH₂-CH₃ | ~ 1.6 | Sextet | ~ 7.0 |

| -CH₃ | ~ 0.9 | Triplet | ~ 7.0 |

| N-H | ~ 6.1 (broad) | Triplet | ~ 5.5 |

Note: Predicted values are based on spectral data of analogous compounds.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the amide group is typically observed in the downfield region, around 167 ppm. The aromatic carbons show signals in the range of 127-142 ppm, with the carbon attached to the carbonyl group and the carbon attached to the chloromethyl group being quaternary and having distinct chemical shifts. The carbon of the chloromethyl group appears around 45 ppm. The carbons of the N-propyl group are found in the upfield region, with the N-CH₂ carbon at approximately 41 ppm, the adjacent CH₂ at about 23 ppm, and the terminal CH₃ at around 11 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~ 167 |

| Aromatic (quaternary, C-CO) | ~ 134 |

| Aromatic (quaternary, C-CH₂Cl) | ~ 142 |

| Aromatic (CH) | ~ 128, 127 |

| -CH₂Cl | ~ 45 |

| N-CH₂- | ~ 41 |

| -CH₂-CH₃ | ~ 23 |

| -CH₃ | ~ 11 |

Note: Predicted values are based on spectral data of analogous compounds.

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For this compound, COSY would show cross-peaks between the adjacent protons of the N-propyl chain (N-H with N-CH₂, N-CH₂ with -CH₂-, and -CH₂- with -CH₃). It would also confirm the coupling between the ortho and meta protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, for instance, connecting the signal of the chloromethyl protons to the signal of the chloromethyl carbon, and each of the N-propyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For example, the protons of the chloromethyl group would show a correlation to the quaternary aromatic carbon to which it is attached. The amide proton (N-H) would show correlations to the carbonyl carbon and the N-CH₂ carbon.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the amide and chloromethyl functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected around 1640 cm⁻¹. The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300 cm⁻¹. The C-N stretching vibration of the amide is usually observed in the 1240 cm⁻¹ region. The presence of the chloromethyl group is indicated by a C-Cl stretching vibration, which is expected in the range of 700-800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | ~ 3300 |

| Aromatic C-H | Stretch | ~ 3050 |

| Aliphatic C-H | Stretch | ~ 2960, 2870 |

| C=O (Amide I) | Stretch | ~ 1640 |

| N-H Bend (Amide II) | Bend | ~ 1540 |

| C-N | Stretch | ~ 1240 |

| C-Cl | Stretch | ~ 750 |

Note: Predicted values are based on spectral data of analogous compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. The calculated exact mass of this compound (C₁₁H₁₄ClNO) is 211.0764 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, with a ratio of approximately 3:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (C₁₁H₁₄³⁵ClNO)⁺ | 211.0764 |

| [M+2]⁺ (C₁₁H₁₄³⁷ClNO)⁺ | 213.0734 |

| [M+H]⁺ (C₁₁H₁₅³⁵ClNO)⁺ | 212.0842 |

| [M+Na]⁺ (C₁₁H₁₄³⁵ClNNaO)⁺ | 234.0662 |

Note: Calculated values are based on the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Weight Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in verifying the compound's purity and confirming its molecular weight.

The GC component separates the analyte from any impurities, such as starting materials or by-products from the synthesis. The retention time (RT), the time it takes for the compound to travel through the chromatographic column, is a characteristic property under a specific set of experimental conditions. Following separation, the eluted compounds are introduced into the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint, providing information about the mass-to-charge ratio (m/z) of the parent ion and its fragments.

While specific experimental GC-MS data for this compound is not extensively published, analysis of its constituent parts and similar benzamide (B126) structures allows for a predictive understanding of its mass spectrum. The molecular formula for this compound is C₁₀H₁₂ClNO, with a calculated molecular weight of approximately 197.66 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 197.

Key fragmentation patterns would likely involve the cleavage of the N-propyl group, the chloromethyl group, and fragmentation of the benzamide core. For instance, the mass spectrum of the related compound 4-(chloromethyl)benzamide (B182451) shows characteristic peaks that can be used for its identification. spectrabase.com Similarly, the mass spectrum of N-propylbenzamide exhibits major fragments at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and at m/z 163 for the molecular ion. nih.gov The presence of chlorine in this compound would also be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

A hypothetical GC-MS analysis of a synthesized sample of this compound would involve dissolving the sample in a suitable solvent and injecting it into the GC-MS system. The purity of the compound can be determined from the gas chromatogram by comparing the peak area of the main compound to the total area of all peaks.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key m/z Fragments |

| This compound | C₁₀H₁₂ClNO | 197.66 | 197 [M]⁺, 168 [M-C₂H₅]⁺, 148 [M-CH₂Cl]⁺, 120, 105 [C₆H₅CO]⁺ |

| 4-(Chloromethyl)benzamide | C₈H₈ClNO | 169.61 | 169 [M]⁺, 134 [M-Cl]⁺, 106, 77 [C₆H₅]⁺ |

| N-Propylbenzamide | C₁₀H₁₃NO | 163.22 | 163 [M]⁺, 134 [M-C₂H₅]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺ |

This table presents expected and known data for this compound and related compounds to illustrate the utility of GC-MS in molecular weight confirmation and structural elucidation.

Advanced X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule like this compound.

While a specific crystal structure for this compound is not publicly available, the extensive body of crystallographic data for related N-substituted benzamides allows for a detailed and accurate prediction of its solid-state conformation. iucr.orgnih.govbgu.ac.il

Studies on various benzamide derivatives consistently reveal several key structural features. The amide group (–CONH–) is typically planar, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. This planarity is a fundamental aspect of the amide bond. The dihedral angle between this amide plane and the phenyl ring is a critical conformational parameter. In many N-substituted benzamides, this angle is non-zero, indicating a twisted conformation that alleviates steric hindrance between the substituents. iucr.org

In the crystal lattice, intermolecular hydrogen bonding is a dominant feature. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This leads to the formation of hydrogen-bonded chains or more complex networks, which dictate the packing of the molecules in the crystal. For instance, in the crystal structure of N-(4-chlorophenyl)-4-methoxybenzamide, N—H···O hydrogen bonds link the molecules into chains. researchgate.net

For this compound, it is anticipated that the molecules would pack in a manner that maximizes favorable intermolecular interactions. The presence of the chloromethyl group introduces the possibility of weaker C-H···Cl or C-H···O interactions, further stabilizing the crystal structure.

A hypothetical crystallographic analysis of this compound would likely reveal a monoclinic or triclinic crystal system, which are common for such organic molecules. iucr.org The unit cell parameters would define the dimensions of the repeating unit of the crystal lattice.

| Structural Feature | Expected Observation for this compound | Supporting Evidence from Related Structures |

| Amide Group Geometry | Planar | A fundamental and consistently observed feature in benzamide crystal structures. iucr.orgresearchgate.net |

| Phenyl-Amide Dihedral Angle | Non-zero, likely in the range of 20-40° | Minimizes steric strain, a common feature in N-substituted benzamides. iucr.org |

| Primary Intermolecular Interaction | N—H···O hydrogen bonding | The primary interaction driving the formation of chains or dimers in the crystal lattice of benzamides. researchgate.net |

| Crystal System | Likely Monoclinic or Triclinic | Common crystal systems for organic molecules of this type. iucr.org |

This table summarizes the expected crystallographic features of this compound based on the analysis of structurally similar compounds.

Computational Chemistry and Theoretical Studies on Chloromethylated Benzamides

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 4-(chloromethyl)-N-propylbenzamide, a combination of Density Functional Theory (DFT) and ab initio methods can offer significant insights, even in the absence of direct experimental data.

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and optimizing the molecular geometry of organic compounds. Using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the equilibrium geometry of this compound can be determined.

In analogous benzamide (B126) derivatives, the amide group is generally planar, and there is a degree of conjugation between the phenyl ring and the carbonyl group. For instance, in N-(4-chlorophenyl)-4-methoxybenzamide, the dihedral angle between the amide group and the benzene (B151609) ring is reported to be significant, affecting the extent of π-conjugation arxiv.org. In the case of this compound, the N-propyl group is expected to adopt a staggered conformation to minimize steric hindrance.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is likely to be localized on the benzoyl moiety, influenced by the electron-donating character of the amide nitrogen and the electron-withdrawing nature of the chloromethyl group at the para position. The LUMO is anticipated to be distributed over the aromatic ring and the carbonyl group. The energy gap between HOMO and LUMO provides an indication of the chemical reactivity and kinetic stability of the molecule. For comparison, DFT studies on other substituted benzamides have shown that the HOMO-LUMO gap can be tailored by the nature of the substituents tandfonline.com.

Illustrative DFT-Calculated Properties of a Substituted Benzamide

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These are representative values for a substituted benzamide and not specific to this compound.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide an alternative, often more computationally intensive, approach to studying electronic properties. While DFT methods are generally sufficient for geometry optimization and electronic structure, ab initio calculations can offer a higher level of theory for specific electronic properties. These methods can be used to corroborate DFT findings and provide a more detailed understanding of electron correlation effects, which can be important in accurately predicting properties like dipole moments and polarizability.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org By calculating the excitation energies and oscillator strengths of electronic transitions, the absorption maxima (λmax) can be estimated. For this compound, the main electronic transitions are expected to be π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the amide. The substitution pattern on the benzene ring will influence the position and intensity of these absorption bands. Studies on similar molecules have demonstrated good agreement between TD-DFT predicted spectra and experimental data. arxiv.orgresearchgate.net

Predicted Spectroscopic Data for a Benzamide Derivative using TD-DFT

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 4.20 | 0.35 |

| S0 → S2 | 4.85 | 0.02 |

| S0 → S3 | 5.10 | 0.50 |

Note: These are representative values and not specific to this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms, providing insights into the energetics and structures of transition states and intermediates.

A key transformation involving this compound is the substitution of the chlorine atom. The reaction of the chloromethyl group with a nucleophile likely proceeds through an SN2 mechanism. Computational studies can be employed to locate the transition state for this reaction. The geometry of the transition state would feature an elongated C-Cl bond and a partially formed bond between the carbon of the chloromethyl group and the incoming nucleophile. The activation energy for this process can be calculated as the energy difference between the reactants and the transition state.

Furthermore, the synthesis of this compound itself involves the chloromethylation of N-propylbenzamide. The mechanism of chloromethylation of aromatic compounds, known as the Blanc reaction, proceeds via an electrophilic aromatic substitution where the electrophile is a chloromethyl cation or a related species generated from formaldehyde (B43269) and hydrogen chloride. wikipedia.org DFT calculations can be used to model the intermediates and transition states of this reaction, helping to understand the regioselectivity and reactivity.

Energy Barriers and Reaction Rate Prediction

The reactivity of this compound is largely dictated by the chloromethyl group attached to the benzene ring. The carbon-chlorine bond in the benzyl (B1604629) chloride moiety is susceptible to nucleophilic substitution reactions. Theoretical studies on similar benzylic halides suggest that these reactions can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by the solvent and the nature of the attacking nucleophile scispace.comquora.com.

Computational quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the energy barriers for these substitution reactions. For a molecule like this compound, DFT calculations would be employed to model the transition states of both the SN1 (formation of a benzyl carbocation) and SN2 (concerted attack of a nucleophile) pathways. The stability of the benzylic carbocation intermediate in an SN1 reaction is a key factor, and it is expected to be reasonably stable due to resonance delocalization of the positive charge onto the benzene ring quora.com.

The energy barrier, or activation energy (Ea), determines the reaction rate. A lower energy barrier corresponds to a faster reaction. The table below illustrates hypothetical energy barriers for the hydrolysis of this compound via SN1 and SN2 mechanisms, based on typical values for benzyl chloride reactions scispace.comacs.org.

| Reaction Mechanism | Solvent Polarity | Hypothetical Activation Energy (kcal/mol) | Predicted Relative Rate |

|---|---|---|---|

| SN1 | High (e.g., Water) | 18-22 | Faster |

| SN2 | High (e.g., Water) | 20-24 | Slower |

| SN1 | Low (e.g., Acetone) | 25-30 | Slower |

| SN2 | Low (e.g., Acetone) | 22-26 | Faster |

These predicted values suggest that in polar, protic solvents, the SN1 pathway may be favored due to the stabilization of the carbocation intermediate. Conversely, in less polar or aprotic solvents, the SN2 mechanism is likely to be more prevalent.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in various environments, such as in aqueous solution or interacting with a biological target. MD simulations can provide insights into the conformational flexibility of the molecule, its solvation properties, and its intermolecular interactions over time.

The following table summarizes the types of insights that could be gained from MD simulations of this compound.

| Simulation Focus | Key Parameters to Analyze | Potential Insights |

|---|---|---|

| Conformational Analysis | Dihedral angle distributions, Root Mean Square Deviation (RMSD) | Identification of preferred conformations of the N-propyl chain and chloromethyl group. |

| Solvation Shell Structure | Radial distribution functions (RDFs) between solute atoms and solvent molecules. | Understanding the hydration of the amide group and the hydrophobic effect around the aromatic ring. |

| Translational and Rotational Motion | Mean Squared Displacement (MSD), Rotational Correlation Functions | Calculation of diffusion coefficients and characterization of molecular tumbling rates. |

Structure-Reactivity Relationship (SAR) Studies via Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity archivepp.combiointerfaceresearch.com. For a class of compounds like chloromethylated benzamides, QSAR can help in predicting the reactivity of new derivatives.

This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure and electronic properties. These descriptors can then be correlated with experimentally determined reactivity data using statistical methods. For this compound, relevant descriptors would include those related to its electronic character, size, and shape.

Key computational descriptors for SAR studies on chloromethylated benzamides would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. The dipole moment and partial charges on atoms are also important electronic descriptors biolscigroup.us.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular volume are common steric descriptors.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

The following table presents a hypothetical set of computational descriptors for this compound and their potential influence on its reactivity.

| Descriptor Type | Descriptor Name | Hypothetical Value | Predicted Influence on Reactivity |

|---|---|---|---|

| Electronic | HOMO Energy | -8.5 eV | Lower values suggest lower nucleophilicity of the molecule itself. |

| Electronic | LUMO Energy | -1.2 eV | Lower values indicate a higher susceptibility to nucleophilic attack at the chloromethyl group. |

| Electronic | Dipole Moment | 3.5 D | A higher dipole moment can enhance interactions with polar solvents and reagents. |

| Steric | Molar Refractivity (MR) | 55 cm³/mol | Relates to the volume and polarizability of the molecule, influencing binding interactions. |

| Topological | Wiener Index | ~150 | Reflects the molecular branching and compactness. |

By developing a QSAR model based on a series of related benzamide derivatives, it would be possible to predict the reactivity of this compound and design new compounds with tailored properties unair.ac.idnih.gov.

Applications and Synthetic Utility of 4 Chloromethyl N Propylbenzamide As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The chloromethyl group is an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows 4-(chloromethyl)-N-propylbenzamide to serve as a foundational component for constructing larger, more complex molecular architectures.

Generation of Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, is a cornerstone of medicinal chemistry. This compound can be envisioned as a precursor for synthesizing various nitrogen- and sulfur-containing heterocycles.

For instance, it could react with dinucleophilic species. A reaction with a molecule containing both a thiol and an amine group, such as 2-aminoethanethiol, could lead to the formation of a thiazine (B8601807) ring system. The initial step would involve the nucleophilic attack of the more nucleophilic sulfur atom on the chloromethyl group, followed by an intramolecular cyclization involving the amine.

Table 1: Hypothetical Synthesis of a Tetrahydro-2H-1,4-benzothiazine Derivative

| Reactant | Reagent | Product | Reaction Type |

|---|

Construction of Macrocyclic Structures

Macrocycles, large ring structures containing twelve or more atoms, are of significant interest in supramolecular chemistry and drug discovery. The construction of these structures often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This compound could be incorporated into macrocyclic frameworks by reacting it with a long-chain molecule containing two nucleophilic sites at its termini.

For example, a reaction with a long-chain polyethylene glycol diamine under high dilution would be expected to yield a macrocyclic crown ether-like structure incorporating the benzamide (B126) moiety. The two amine groups would displace the chlorine atom on two separate molecules of a di-electrophilic linker, which would then react with the two ends of the diamine to form the large ring. A more direct approach would involve a pre-functionalized benzamide.

Table 2: Illustrative Example of Macrocycle Formation

| Precursor A | Precursor B | Potential Macrocyclic Product | Key Reaction |

|---|

Synthesis of Polymeric Materials

The reactivity of the chloromethyl group makes this compound a potential monomer for the synthesis of functional polymers. Polycondensation reactions with dinucleophiles could lead to the formation of linear polymers. For instance, reaction with a diphenol, such as bisphenol A, in the presence of a base could result in a polyether. The resulting polymer would have the N-propylbenzamide group as a repeating side chain, imparting specific properties such as hydrogen bonding capabilities and potential for further functionalization.

Development of Functionalized Materials

Beyond synthesizing new molecules, building blocks like this compound are valuable for modifying the properties of existing materials.

Incorporation into Polymer Backbones

This compound can be used to modify existing polymers that possess nucleophilic functional groups. For example, a polymer with pendant amine or hydroxyl groups, such as polyvinyl alcohol or polyethyleneimine, could be functionalized by reacting it with this compound. This would graft the N-propylbenzamide moiety onto the polymer backbone, altering its physical and chemical properties, such as solubility, thermal stability, and mechanical strength. This process is known as polymer grafting.

Table 3: Potential Polymer Functionalization

| Polymer | Functionalizing Agent | Resulting Polymer | Purpose of Functionalization |

|---|---|---|---|

| Polyvinyl alcohol | This compound | Polyvinyl alcohol grafted with 4-(N-propylcarbamoyl)benzyl groups | Introduce aromatic and amide functionalities, potentially increasing thermal stability. |

Surface Functionalization Applications

The modification of material surfaces is crucial for applications in biocompatible materials, sensors, and chromatography. This compound could be used to functionalize surfaces that have been pre-treated to introduce nucleophilic groups. For example, a silica (B1680970) or glass surface can be treated with an aminosilane to introduce primary amine groups. Subsequent reaction with this compound would covalently attach the benzamide structure to the surface. This would create a new stationary phase for chromatographic applications or alter the surface energy and wettability of the material.

Table 4: Example of Surface Functionalization Protocol

| Substrate | Surface Pre-treatment | Functionalization Step | Resulting Surface |

|---|

Derivatization to Explore Structure-Activity Relationships in Medicinal Chemistry (Excluding Biological Activity Details)

Design and Synthesis of N-Propylbenzamide Analogs

The design of N-propylbenzamide analogs derived from this compound is centered on the strategic modification of the chloromethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for introducing a wide array of chemical moieties to generate a family of structurally related compounds.

A primary synthetic strategy involves the reaction of the chloromethyl group with various nucleophiles. For instance, in a process analogous to the synthesis of related benzamide derivatives, the chloromethyl group can be condensed with heterocyclic compounds. nih.gov A common procedure involves the reaction with the potassium salt of a purine analog in a solvent like dimethylformamide (DMF). This reaction results in the formation of a new carbon-nitrogen bond, linking the benzamide scaffold to the heterocyclic ring system via a methylene (B1212753) bridge. nih.gov

The selection of nucleophiles is guided by the principles of medicinal chemistry design, which aim to explore various aspects of chemical space. mdpi.com Chemists may choose nucleophiles that introduce groups with different properties, such as:

Size and Shape: Introducing bulky or compact groups to probe steric tolerance.

Electronic Effects: Adding electron-donating or electron-withdrawing groups to modify the electronic profile.

Hydrogen Bonding Capacity: Incorporating groups that can act as hydrogen bond donors or acceptors.

The general synthetic scheme for such derivatization can be represented by the nucleophilic substitution at the benzylic carbon. The table below illustrates a hypothetical set of reactants that could be used to generate a series of analogs from this compound, based on established synthetic methods for similar scaffolds. nih.gov

| Nucleophile (Potassium Salt) | Resulting Substituent at 4-position |

| Purine | -(purin-9-yl)methyl |

| 2,6-Dichloropurine | -(2,6-dichloropurin-9-yl)methyl |

| Adenine | -(adenin-9-yl)methyl |

| Theophylline | -(theophyllin-7-yl)methyl |

This interactive table showcases potential nucleophiles for derivatization.

Libraries of Substituted Benzamide Derivatives

Building on the principles of analog synthesis, this compound is an ideal building block for the construction of compound libraries. A compound library is a large collection of distinct but structurally related molecules. sigmaaldrich.commdpi.com These libraries are essential tools in chemical research, enabling the exploration of a wide range of chemical structures.

The synthesis of libraries can be performed using techniques like parallel synthesis, where multiple reactions are carried out simultaneously in separate reaction vessels. The reactive nature of the chloromethyl group is highly advantageous for this approach. A core structure, in this case, this compound, can be reacted with a diverse set of building blocks (e.g., a collection of different amines, thiols, or heterocycles) to rapidly generate a large number of unique products.

For example, a library of 4-(aminomethyl)-N-propylbenzamide derivatives could be synthesized. This would typically involve a two-step process:

Nucleophilic Substitution: Reaction of this compound with a protected amine source, such as potassium phthalimide.

Deprotection: Removal of the protecting group (e.g., via hydrazinolysis) to yield the primary amine, which can then be further functionalized by reacting with a library of carboxylic acids or sulfonyl chlorides to create a diverse set of amides or sulfonamides, respectively.

The table below outlines a sample matrix for a parallel synthesis approach to generate a small, focused library of derivatives from a 4-((alkylamino)methyl)-N-propylbenzamide intermediate.

| Amine Building Block (R-NH2) | Acylating Agent (R'-COCl) | Resulting Derivative Structure |

| Methylamine | Acetyl chloride | 4-((N-acetyl-N-methylamino)methyl)-N-propylbenzamide |

| Ethylamine | Benzoyl chloride | 4-((N-benzoyl-N-ethylamino)methyl)-N-propylbenzamide |

| Cyclopropylamine | Cyclopropanecarbonyl chloride | 4-((N-(cyclopropanecarbonyl)-N-cyclopropylamino)methyl)-N-propylbenzamide |

| Aniline | 4-Methoxybenzoyl chloride | 4-((N-(4-methoxybenzoyl)-N-phenylamino)methyl)-N-propylbenzamide |

This interactive table illustrates a combinatorial approach to library synthesis.

The creation of such libraries provides a systematic way to explore the impact of various substituents on the benzamide core, which is a foundational step in many medicinal chemistry programs.

Future Research Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of 4-(chloromethyl)-N-propylbenzamide would likely involve the acylation of propylamine (B44156) with 4-(chloromethyl)benzoyl chloride. While effective, this method relies on a reactive acyl chloride, which can be sensitive to moisture and may not be ideal for all applications. Future research could focus on developing more efficient and versatile synthetic routes.

One promising area is the use of catalytic N-alkylation of amides with alcohols. Recent advancements have demonstrated the efficacy of cobalt nanoparticles supported on carbon for the N-alkylation of benzamides with a variety of alcohols. rsc.orgnih.govresearchgate.net This "borrowing hydrogen" strategy involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amide, followed by hydrogenation of the resulting enamine intermediate. This method is atom-economical, producing water as the primary byproduct. researchgate.net

Another avenue for exploration is the use of palladium-based catalysts. Well-defined palladium(II) pincer complexes have been shown to effectively catalyze the N-alkylation of benzamides and sulfonamides with alcohols. researchgate.net These methods often operate under relatively mild conditions and offer high yields.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to N-Alkylbenzamides